![molecular formula C11H20N4O4 B558275 Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- CAS No. 846549-33-5](/img/structure/B558275.png)

Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-

カタログ番号 B558275

CAS番号:

846549-33-5

分子量: 272,30*99,18 g/mole

InChIキー: SKRPDWWWUARZIW-QMMMGPOBSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

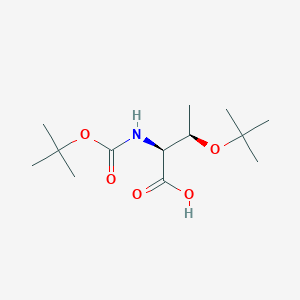

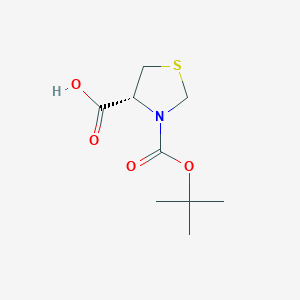

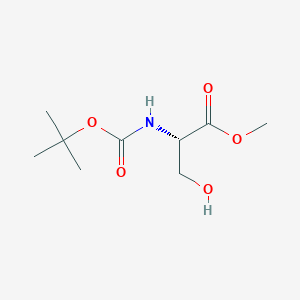

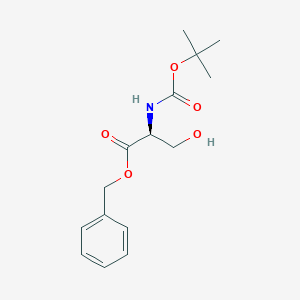

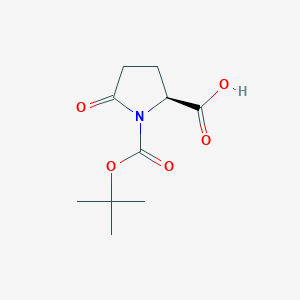

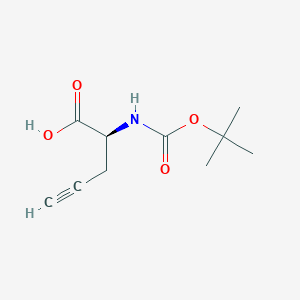

Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- is a chemical compound with the molecular formula C11H20N4O4. It is a building block used to introduce a clickable azido group to an amino group for use in click chemistry, protein labeling, peptide synthesis, and surface modifications .

Synthesis Analysis

This compound can be synthesized by reacting with primary amine groups in the presence of activators such as EDC or DCC, forming a stable amide bond . It is commonly used as a linker that is first acylated to one compound to create a derivative that can then be joined to another compound using click chemistry .Chemical Reactions Analysis

The terminal azide group of this compound allows conjugation with compounds containing alkyne groups through a copper (I)-catalyzed cycloaddition reaction, also known as click chemistry . This makes it useful for crosslinking, synthesis of chemical probes, and other bioconjugation strategies .Physical And Chemical Properties Analysis

This compound is an oil and has a molar mass of 157.17 g/mol . It is stored at a temperature of 15-25°C . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用

Synthesis of Cellulose-Based Click Scaffolds

- Application Summary : This compound is used in the synthesis of cellulose-based click scaffolds . These scaffolds are used in tissue engineering and regenerative medicine for the creation of three-dimensional structures suitable for cell growth and differentiation.

Functionalization of Ethynylzinc (II) Phthalocyanine Compounds

- Application Summary : This compound is used in the functionalization of a novel ethynylzinc (II) phthalocyanine compound . Phthalocyanines are a class of compounds that are used in a variety of applications, including as dyes, pigments, and catalysts.

Production of Peptide Microarrays

- Application Summary : This compound is used in the production of peptide microarrays via catalyst-free click chemistry . Peptide microarrays are used in proteomics for the high-throughput analysis of protein functions.

Protein Labeling

- Application Summary : This compound is used to introduce a clickable azido group to an amino group for use in protein labeling . Protein labeling is a technique used to detect or purify proteins in a complex mixture.

Peptide Synthesis

- Application Summary : This compound is used in peptide synthesis . Peptide synthesis is the production of peptides, which are organic compounds in which multiple amino acids are linked via peptide bonds.

Surface Modifications

- Application Summary : This compound is used in surface modifications . Surface modification is the act of modifying the surface of a material by bringing physical, chemical or biological characteristics different from the ones originally found on the surface of a material.

Acylated Linker for Click Chemistry

- Application Summary : This compound is used as an acylated linker for click chemistry . It is first acylated to one compound to create a derivative that can then be joined to another compound using click chemistry .

Conjugation with Alkyne Groups

- Application Summary : This compound is used to introduce a clickable azido group to an amino group for use in click chemistry . This allows for conjugation with compounds containing alkyne groups.

Synthesis of Water-Soluble Camptothecin-Polyoxetane Conjugates

特性

IUPAC Name |

(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRPDWWWUARZIW-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648862 |

Source

|

| Record name | 6-Azido-N-(tert-butoxycarbonyl)-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- | |

CAS RN |

846549-33-5 |

Source

|

| Record name | 6-Azido-N-(tert-butoxycarbonyl)-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

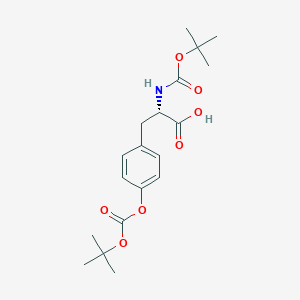

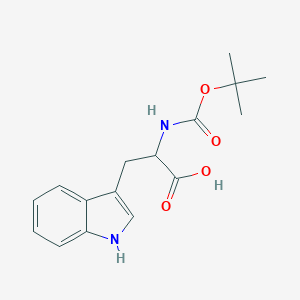

Boc-tyr(boc)-OH

20866-48-2

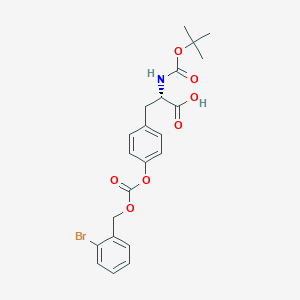

Boc-Tyr(2-Br-Z)-OH

47689-67-8

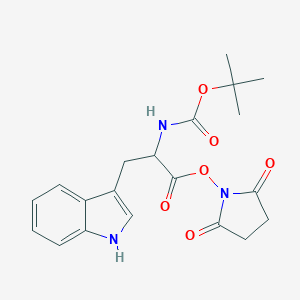

Boc-Trp-OSu

3392-11-8

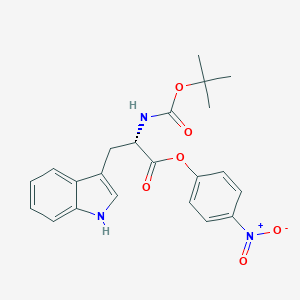

Boc-Trp-ONp

15160-31-3